An In-depth Technical Guide to 6-Aminopyrimidine-4-carbonitrile: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 6-Aminopyrimidine-4-carbonitrile: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Aminopyrimidine-4-carbonitrile (CAS Number: 1353100-84-1), a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is emerging, its structural motifs are present in a multitude of biologically active agents. This document will, therefore, delve into the core principles of its synthesis, characterization, and potential applications, drawing upon established knowledge of the broader aminopyrimidine class of molecules. We will explore the causality behind experimental choices, offering field-proven insights to empower researchers in their drug discovery endeavors.
The 6-Aminopyrimidine-4-carbonitrile Core: A Foundation for Therapeutic Innovation
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the backbone of nucleic acids and numerous approved drugs.[1][2] The presence of an amino group and a carbonitrile moiety on this scaffold, as seen in 6-Aminopyrimidine-4-carbonitrile, imparts unique physicochemical properties that are highly sought after in drug design. The amino group can act as a hydrogen bond donor, crucial for interacting with biological targets, while the nitrile group is a versatile functional handle for further chemical modification and can also participate in key interactions within a protein's active site.
Physicochemical Properties and Structural Attributes
While extensive experimental data for 6-Aminopyrimidine-4-carbonitrile is not widely published, we can infer its key properties based on its structure and data from commercial suppliers.[3]
| Property | Predicted/Known Value | Source |
| CAS Number | 1353100-84-1 | [3] |
| Molecular Formula | C₅H₄N₄ | [3] |
| Molecular Weight | 120.11 g/mol | [3] |
| Appearance | Likely a white to off-white crystalline powder | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred |
| Storage | Store in a dry, sealed place | [3] |
Synthesis and Characterization: A Proposed Pathway
A robust and reproducible synthetic route is paramount for the exploration of any new chemical entity. Based on established methodologies for the synthesis of substituted pyrimidines, a plausible and efficient synthesis of 6-Aminopyrimidine-4-carbonitrile can be proposed.[3][4]
Proposed Retrosynthetic Analysis and Forward Synthesis
A logical approach to the synthesis of 6-Aminopyrimidine-4-carbonitrile involves the condensation of a suitable three-carbon precursor with a source of the amino and nitrile functionalities. A common and effective method for constructing the aminopyrimidine core is the reaction of malononitrile with an appropriate amidine or a related precursor.
Caption: Proposed retrosynthesis of 6-Aminopyrimidine-4-carbonitrile.
Step-by-Step Experimental Protocol for Synthesis
This protocol is a well-established method for the synthesis of aminopyrimidines and is expected to be adaptable for the target molecule.
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Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add malononitrile (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes to ensure the formation of the corresponding enolate.
-
Condensation: To the resulting mixture, add formamidine acetate (1.0 equivalent) portion-wise. The choice of formamidine provides the necessary N-C-N fragment for the pyrimidine ring.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate can be collected by filtration, washed with cold ethanol, and then water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-Aminopyrimidine-4-carbonitrile.
Characterization and Structural Elucidation
The identity and purity of the synthesized 6-Aminopyrimidine-4-carbonitrile should be confirmed using a suite of analytical techniques.
Caption: Workflow for the synthesis and characterization of 6-Aminopyrimidine-4-carbonitrile.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the amino protons and the pyrimidine ring protons.
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¹³C NMR Spectroscopy: The carbon NMR will provide information on the number of unique carbon environments, including the characteristic shift for the nitrile carbon.
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the molecular weight of the compound (120.11 g/mol ).[3]
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the amino group and a strong, sharp band for the C≡N stretch of the nitrile group.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Rationale for Kinase Inhibition
The 6-amino group of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common feature of type I kinase inhibitors. The carbonitrile moiety can be exploited for further derivatization to enhance potency and selectivity or to interact with other residues in the active site.
Potential Kinase Targets
Based on the activity of structurally related aminopyrimidine derivatives, 6-Aminopyrimidine-4-carbonitrile could serve as a valuable starting point for the development of inhibitors against a range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Many aminopyrimidine derivatives have shown potent inhibitory activity against EGFR, a key target in cancer therapy.[7]
-
Spleen Tyrosine Kinase (Syk): Aminopyrimidines have been patented as Syk inhibitors for the treatment of inflammatory diseases and cancer.[5]
-
Phosphoinositide 3-kinases (PI3Ks) and mTOR: Dual PI3K/mTOR inhibitors are of great interest in oncology, and the pyrimidine scaffold has been successfully employed in this area.[1]
Caption: Potential therapeutic applications of 6-Aminopyrimidine-4-carbonitrile derivatives.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 6-Aminopyrimidine-4-carbonitrile. While a specific Material Safety Data Sheet (MSDS) for this compound should be consulted from the supplier, general guidelines for handling similar aminonitrile compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Future Perspectives
6-Aminopyrimidine-4-carbonitrile represents a valuable building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the proven track record of the aminopyrimidine scaffold in drug discovery make it an attractive starting point for medicinal chemists. Future research will likely focus on the derivatization of this core to develop potent and selective inhibitors of various kinases and other biological targets, ultimately leading to the discovery of new medicines for a range of human diseases.
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ResearchGate. Synthesis of pyrimidine-6-carbonitrile derivatives. [Link]
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ResearchGate. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. [Link]
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International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]
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RSC Publishing. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]
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PubMed Central. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]
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ResearchGate. 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. [Link]
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National Institutes of Health. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. [Link]
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MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
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Patsnap Eureka. A kind of 4-substituted amino-6-methoxycarbonylbenzofuro[2,3-d]pyrimidine compound and its preparation and application. [Link]
- Google Patents.
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Googleapis.com. (12) United States Patent (10) Patent No.: US 7,927,613 B2. [Link]
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PubChem. Aminopyridines and aminopyrimidines useful as inhibitors of protein kinases. [Link]
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